

Off-Target Effects of SR 146131: A Technical Guide

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Compound of Interest

Compound Name:	SR 146131
CAS No.:	221671-61-0
Cat. No.:	B1682613

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Abstract

SR 146131 is a potent and selective nonpeptide agonist of the cholecystinin 1 receptor (CCK1R), a G-protein coupled receptor (GPCR) primarily involved in gastrointestinal functions and satiety signaling. While lauded for its high affinity and selectivity for CCK1R, a thorough understanding of its interactions with other molecular targets is crucial for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth analysis of the known off-target effects of **SR 146131**, with a focus on quantitative binding and functional data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction

SR 146131 was developed as a research tool and potential therapeutic agent targeting the CCK1R to modulate food intake and gastrointestinal motility. Its primary mechanism of action involves the activation of CCK1R, which couples predominantly to the Gq/11 family of G-proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC)

and subsequent increases in intracellular inositol phosphates and calcium. While **SR 146131** exhibits high selectivity for CCK1R over the closely related CCK2R, a complete characterization of its broader pharmacological profile is essential for predicting potential side effects and for the design of more selective future compounds. This guide summarizes the publicly available data on the off-target interactions of **SR 146131** and provides detailed protocols for the key assays used in its characterization.

Pharmacological Profile of SR 146131

The pharmacological activity of **SR 146131** has been primarily characterized through in vitro binding and functional assays. The data consistently demonstrates high affinity and potency at the human CCK1R.

On-Target and Off-Target Binding Affinity

Radioligand binding assays have been employed to determine the affinity of **SR 146131** for its primary target, CCK1R, and its most well-documented off-target, CCK2R. These assays measure the displacement of a radiolabeled ligand by **SR 146131**, from which the half-maximal inhibitory concentration (IC50) is derived.

Receptor	Radioligand	Cell Line	IC50 (nM)	Selectivity (fold)	Reference
Human CCK1	[¹²⁵ I]-BH-CCK-8S	3T3-hCCK1	0.56 ± 0.10	~289	[1][2]
Human CCK2	Radiolabeled CCK	CHO-hCCK2	162 ± 27	1	[1]

On-Target Functional Activity

The agonist activity of **SR 146131** at the CCK1R has been quantified through various functional assays that measure downstream signaling events following receptor activation.

Assay	Cell Line	EC50 (nM)	Agonist Type	Reference
Intracellular Calcium Release	3T3-hCCK1	1.38 ± 0.06	Full Agonist	[2]
Inositol Monophosphate Formation	3T3-hCCK1	18 ± 4	Full Agonist	[2]
Mitogen-Activated Protein Kinase (MAPK) Activation	3T3-hCCK1	-	Partial Agonist	[2]
Immediate Early Gene (krox 24) Expression	3T3-hCCK1	-	Partial Agonist	[2]
Intracellular Calcium Release	CHP212 & IMR32 Neuroblastoma	-	Partial Agonist	[2]
Inositol Monophosphate Formation	CHP212 & IMR32 Neuroblastoma	-	Partial Agonist	[2]

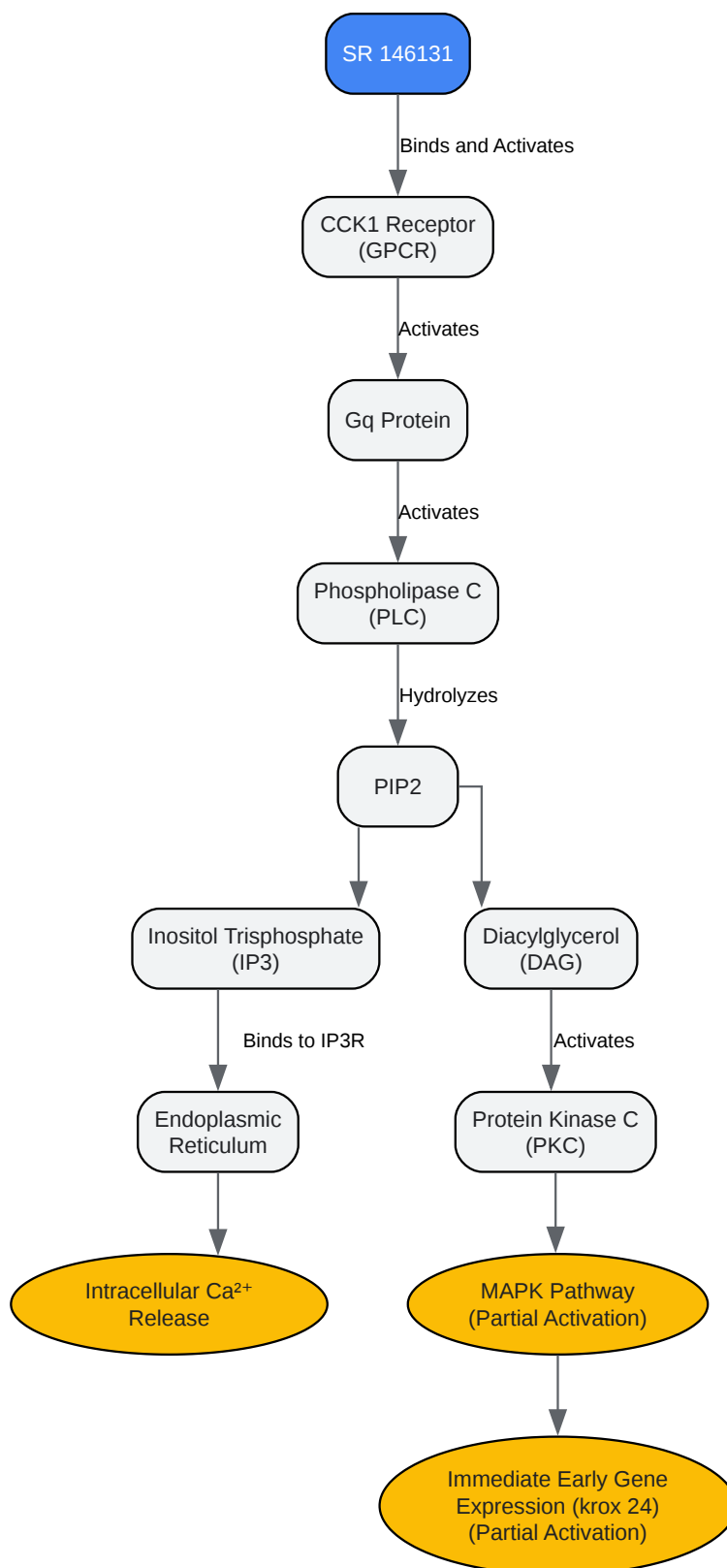
Broader Off-Target Screening

As of the latest available data, a comprehensive off-target screening panel for **SR 146131** against a wide range of other GPCRs, ion channels, enzymes, and transporters has not been published. The primary characterization has focused on its selectivity against the closely related CCK2R. The absence of such data represents a significant gap in the complete understanding of **SR 146131**'s pharmacological profile and potential for off-target mediated side effects.

Signaling Pathways and Experimental Workflows

SR 146131-Mediated CCK1R Signaling

SR 146131 activates the CCK1R, leading to the activation of downstream signaling cascades. The primary pathway involves Gq protein activation, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

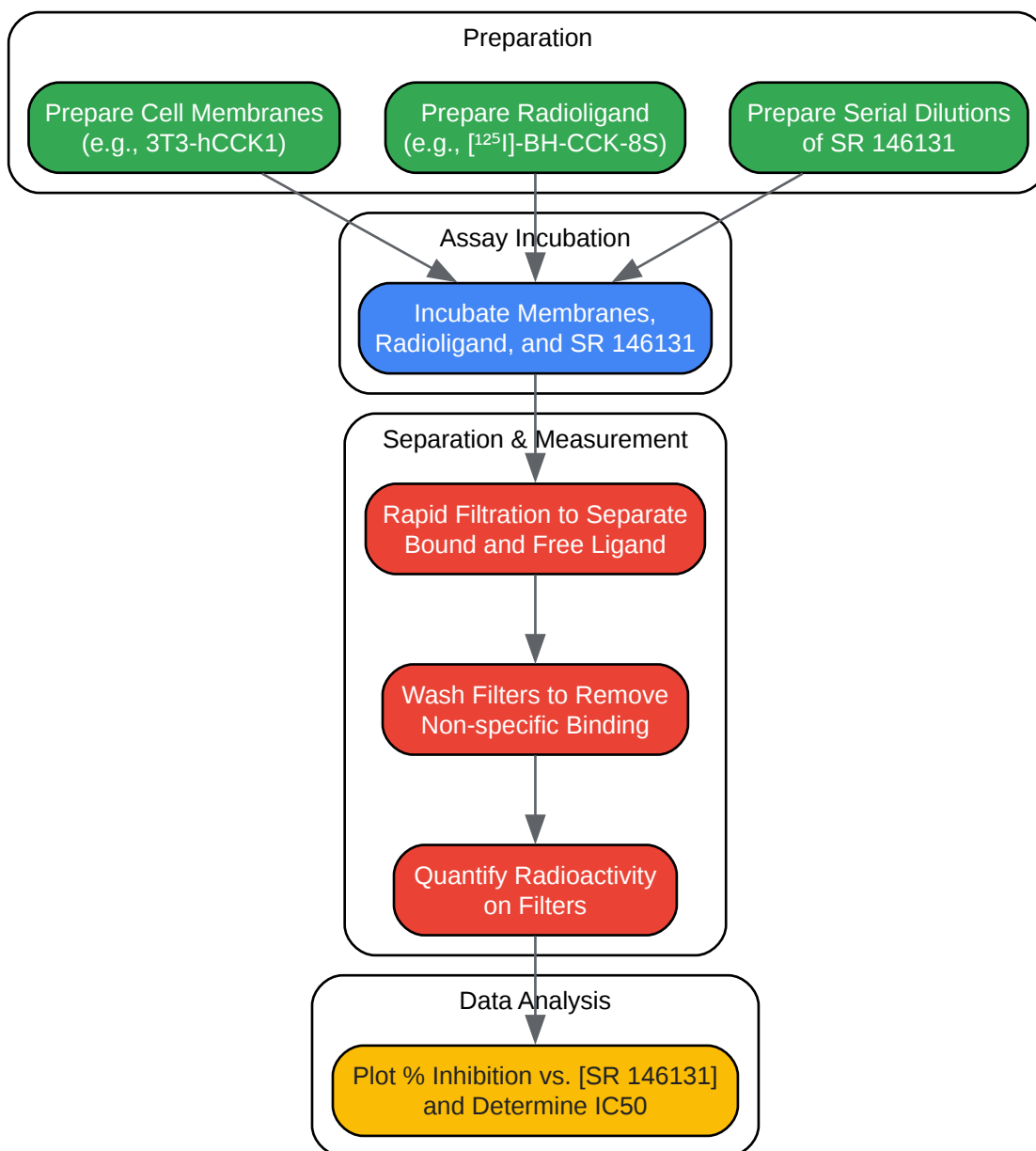


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Caption: SR 146131 signaling cascade via the CCK1 receptor.

Radioligand Binding Assay Workflow

The following diagram illustrates the workflow for a competitive radioligand binding assay to determine the IC₅₀ value of **SR 146131**.

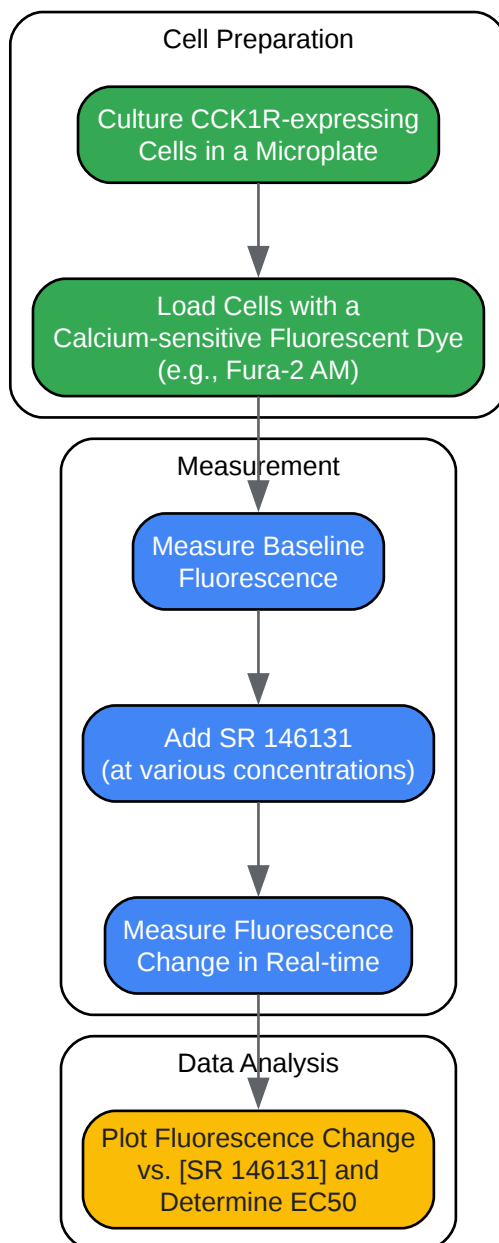


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Caption: Workflow for a competitive radioligand binding assay.

Intracellular Calcium Mobilization Assay Workflow

This diagram outlines the process for measuring **SR 146131**-induced intracellular calcium mobilization using a fluorescent dye.



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Caption: Workflow for an intracellular calcium mobilization assay.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of **SR 146131** and represent standard procedures for these assays.

Radioligand Binding Assay for CCK1R and CCK2R

Objective: To determine the binding affinity (IC₅₀) of **SR 146131** for human CCK1 and CCK2 receptors.

Materials:

- Cell membranes from 3T3 cells expressing human CCK1R (3T3-hCCK1) or CHO cells expressing human CCK2R (CHO-hCCK2).
- Radioligand: [¹²⁵I]-Bolton Hunter-sulfated cholecystokinin octapeptide ([¹²⁵I]-BH-CCK-8S) for CCK1R; a suitable radiolabeled CCK analogue for CCK2R.
- **SR 146131** stock solution and serial dilutions.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Non-specific binding control (a high concentration of unlabeled CCK-8S, e.g., 1 μM).
- Glass fiber filters (e.g., GF/B or GF/C).
- Filtration apparatus.
- Gamma counter.

Procedure:

- Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 μL:
 - 50 μL of binding buffer (for total binding) or non-specific binding control.
 - 50 μL of **SR 146131** at various concentrations.
 - 50 μL of radioligand at a fixed concentration (typically at or below its K_d).

- 100 μ L of cell membrane suspension (protein concentration to be optimized).
- Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
- Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in vials and quantify the bound radioactivity using a gamma counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the **SR 146131** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Intracellular Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of **SR 146131** in stimulating intracellular calcium release via CCK1R.

Materials:

- CCK1R-expressing cells (e.g., 3T3-hCCK1) seeded in a 96-well black-walled, clear-bottom plate.
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- **SR 146131** stock solution and serial dilutions.

- Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

- Cell Seeding: Seed the cells into the 96-well plate and grow to confluence.
- Dye Loading:
 - Remove the culture medium and wash the cells with assay buffer.
 - Add the fluorescent dye solution to each well and incubate in the dark at 37°C for a specified time (e.g., 60 minutes).
 - Wash the cells to remove excess dye.
- Measurement:
 - Place the plate in the fluorescence plate reader.
 - Measure the baseline fluorescence for a short period.
 - Use the automated injector to add **SR 146131** at various concentrations to the wells.
 - Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.
- Data Analysis:
 - Determine the peak fluorescence response for each concentration of **SR 146131**.
 - Plot the peak response against the logarithm of the **SR 146131** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

Objective: To quantify the functional potency (EC50) of **SR 146131** in stimulating the Gq signaling pathway, measured by the accumulation of IP1.

Materials:

- CCK1R-expressing cells (e.g., 3T3-hCCK1) seeded in a suitable microplate.
- Stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.
- **SR 146131** stock solution and serial dilutions.
- Commercially available IP-One HTRF assay kit or similar.
- HTRF-compatible plate reader.

Procedure:

- Cell Seeding and Stimulation:
 - Seed cells and grow to the desired confluency.
 - Replace the culture medium with stimulation buffer containing various concentrations of **SR 146131**.
 - Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
- Cell Lysis and Detection:
 - Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) according to the kit manufacturer's instructions.
 - Incubate for the recommended time to allow for the detection reaction to occur.
- Measurement: Measure the HTRF signal on a compatible plate reader.
- Data Analysis:
 - Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve.
 - Plot the IP1 concentration against the logarithm of the **SR 146131** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

SR 146131 is a highly potent and selective CCK1R agonist, with a documented off-target interaction at the CCK2R occurring at concentrations approximately 300-fold higher than those required for CCK1R binding[1][2]. The functional consequences of **SR 146131** activity, including intracellular calcium release and inositol phosphate formation, are consistent with its on-target agonism at the CCK1R. While **SR 146131** demonstrates partial agonism in some downstream signaling events like MAPK activation, these effects are still mediated by the CCK1R[2].

A significant limitation in the current understanding of **SR 146131**'s pharmacology is the lack of publicly available data from a broad off-target screening panel. Such panels are now standard in drug development to proactively identify potential safety liabilities. For a complete risk assessment, **SR 146131** would ideally be profiled against a panel of receptors, ion channels, enzymes, and transporters that are commonly associated with adverse drug reactions. Researchers utilizing **SR 146131** should be aware of its well-defined selectivity for CCK1R over CCK2R, but also mindful of the uncharacterized potential for interactions with other molecular targets at higher concentrations. The detailed protocols provided in this guide offer a framework for the continued investigation of **SR 146131** and other novel compounds targeting the cholecystokinin receptor system.

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